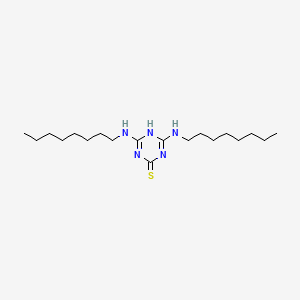
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of octylamino groups and a thione moiety in its structure imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione typically involves the nucleophilic substitution of cyanuric chloride with octylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds through the formation of intermediate products, which are subsequently converted to the final compound by the addition of a sulfur source, such as hydrogen sulfide or sodium sulfide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The octylamino groups can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl or aryl halides, in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Corresponding amine.
Substitution: Alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(octylamino)-1,3,5-triazine: Similar structure but with an additional octylamino group.
4,6-Bis(ethylamino)-1,3,5-triazine-2(5H)-thione: Similar structure but with shorter ethylamino groups instead of octylamino groups.
Uniqueness
4,6-Bis(octylamino)-1,3,5-triazine-2(5H)-thione is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its interaction with lipid membranes. This makes it particularly effective in applications requiring membrane permeability, such as antimicrobial and anticancer research .
Propriétés
Numéro CAS |
830346-69-5 |
|---|---|
Formule moléculaire |
C19H37N5S |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
2,6-bis(octylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C19H37N5S/c1-3-5-7-9-11-13-15-20-17-22-18(24-19(25)23-17)21-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H3,20,21,22,23,24,25) |
Clé InChI |
XOCBEKUSOIVKJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1=NC(=S)N=C(N1)NCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol](/img/structure/B12527399.png)
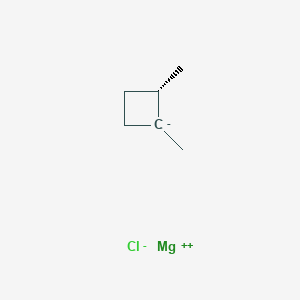
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)
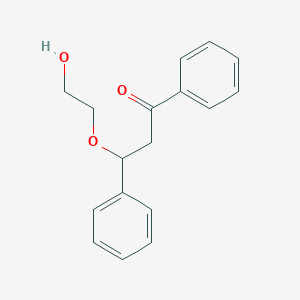
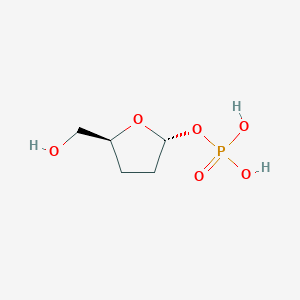
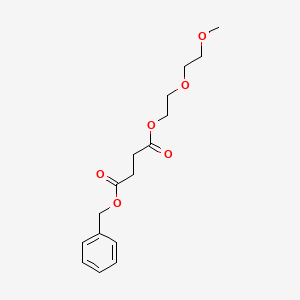
![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
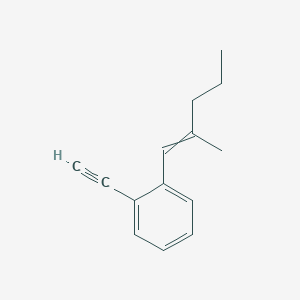
![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
